molecular formula C19H26N2O3 B2555215 N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1396885-13-4

N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2555215
CAS No.: 1396885-13-4
M. Wt: 330.428
InChI Key: QPQPYNAVSOFBRC-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by a pyrrolidinone core substituted with a carboxamide group, a 3,4-dimethylphenyl ring, and a cyclopropane-containing hydroxypropyl chain.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-12-3-6-16(9-13(12)2)21-11-15(10-18(21)23)19(24)20-8-7-17(22)14-4-5-14/h3,6,9,14-15,17,22H,4-5,7-8,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQPYNAVSOFBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC(C3CC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, a compound with the CAS number 1396885-13-4, has gained attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C19H26N2O3C_{19}H_{26}N_{2}O_{3} and a molecular weight of 330.4 g/mol. Its structure includes a cyclopropyl group, a hydroxypropyl chain, and a pyrrolidine core with a carboxamide functional group.

The biological activity of N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in different diseases.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating bacterial infections.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in inflammatory diseases.
  • Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

Case Studies

Comparative Analysis

The table below compares N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide with similar compounds regarding their biological activities.

Compound NameMolecular FormulaBiological ActivityReference
N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamideC19H26N2O3C_{19}H_{26}N_{2}O_{3}Antimicrobial, Anti-inflammatory
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamideC15H22N2OC_{15}H_{22}N_{2}OAnticancer
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamideC16H23N2OC_{16}H_{23}N_{2}ONeuroprotective

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with acetamide and piperidine/pyrrolidine derivatives documented in pesticide and chemical catalogs (Table 1).

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Primary Use/Application
N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone 3,4-Dimethylphenyl, cyclopropyl-hydroxypropyl carboxamide ~350.4* Undocumented (likely herbicide)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Acetamide 2,6-Diethylphenyl, methoxymethyl 269.8 Herbicide (maize, soybean)
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Acetamide 2,6-Diethylphenyl, propoxyethyl 311.9 Herbicide (rice paddies)
1-(2,5-Dimethylphenyl)piperazine Piperazine 2,5-Dimethylphenyl 190.28 Chemical intermediate
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde ~294.7* Undocumented (likely pesticide)

*Calculated based on molecular formula.

Key Differences and Implications

  • Substituent Complexity : The target compound’s cyclopropyl-hydroxypropyl chain distinguishes it from simpler alkyl or alkoxy groups in alachlor and pretilachlor. This may enhance steric hindrance or modulate solubility .
  • Polarity : The hydroxy group in the target compound contrasts with the methoxy or chloro groups in analogs, suggesting altered pharmacokinetic properties (e.g., bioavailability, degradation rate) .

Pharmacological/Agrochemical Performance

  • Herbicidal Activity : Alachlor and pretilachlor inhibit fatty acid elongation in weeds. The target compound’s dimethylphenyl group may confer similar activity, but its hydroxypropyl chain could reduce soil persistence compared to chloroacetamides .
  • Synthetic Accessibility : Piperazine derivatives like 1-(2,5-dimethylphenyl)piperazine are simpler to synthesize, whereas the target compound’s multi-step synthesis (due to cyclopropane and hydroxypropyl groups) may limit cost-effectiveness .

Research Findings and Data Gaps

  • : Chloroacetamide herbicides (e.g., alachlor) are well-documented, but the target compound’s lack of a chloro group may reduce environmental toxicity .
  • : Piperazine intermediates (e.g., 1-(2,5-dimethylphenyl)piperazine) highlight the importance of aryl substitution patterns in bioactivity, suggesting the target’s 3,4-dimethylphenyl group could optimize receptor interactions .
  • : Pyrazole derivatives with sulfanyl groups (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) demonstrate the agrochemical relevance of heterocycles, though the target compound’s pyrrolidinone core remains underexplored .

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